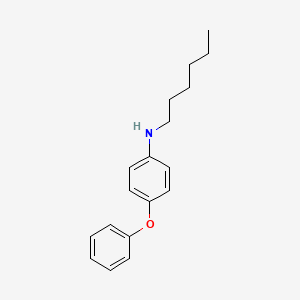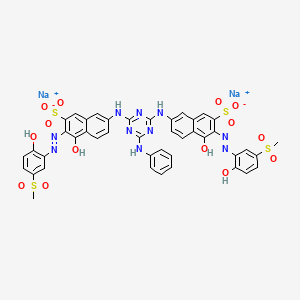
2-Naphthalenesulfonic acid, 7,7'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties and stability. This compound is part of the azo dye family, which is known for its vivid colors and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-(methylsulfonyl)aniline.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-3-naphthalenesulfonic acid.
Condensation: The resulting azo compound undergoes condensation with 6-(phenylamino)-1,3,5-triazine-2,4-diamine to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Various naphthoquinones and related compounds.
Reduction Products: Corresponding amines and their derivatives.
Substitution Products: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with proteins and other biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 7,7’-carbonylbis(azanediyl)bis(4-hydroxy-3-(phenylazo)-, ammonium sodium salt
- 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((4-(3-sulfophenyl)azo)-1-naphthalenyl)azo-, disodium salt
Uniqueness
2-Naphthalenesulfonic acid, 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and vibrant color. Its triazine core also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
72152-63-7 |
|---|---|
Molecular Formula |
C43H32N10Na2O14S4 |
Molecular Weight |
1087.0 g/mol |
IUPAC Name |
disodium;7-[[4-anilino-6-[[5-hydroxy-6-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C43H34N10O14S4.2Na/c1-68(58,59)27-10-14-33(54)31(20-27)50-52-37-35(70(62,63)64)18-22-16-25(8-12-29(22)39(37)56)45-42-47-41(44-24-6-4-3-5-7-24)48-43(49-42)46-26-9-13-30-23(17-26)19-36(71(65,66)67)38(40(30)57)53-51-32-21-28(69(2,60)61)11-15-34(32)55;;/h3-21,54-57H,1-2H3,(H,62,63,64)(H,65,66,67)(H3,44,45,46,47,48,49);;/q;2*+1/p-2 |
InChI Key |
GCLHAUPBIWSQBY-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC7=CC(=C(C(=C7C=C6)O)N=NC8=C(C=CC(=C8)S(=O)(=O)C)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



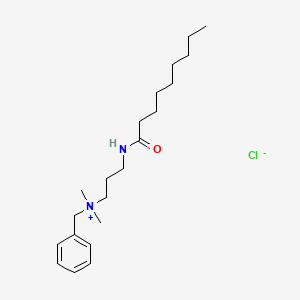
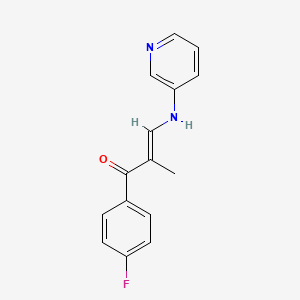




![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)

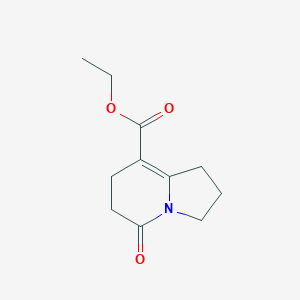

stannane](/img/structure/B14472292.png)
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
